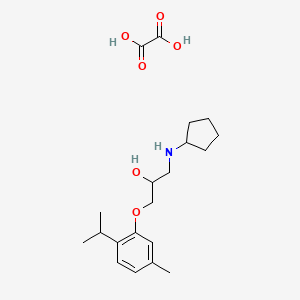

1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate

Description

1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a synthetic β-adrenergic receptor antagonist derived from thymol (2-isopropyl-5-methylphenol), a natural compound found in Thymus vulgaris . Structurally, it consists of a propan-2-ol backbone substituted with a cyclopentylamino group at position 1 and a 2-isopropyl-5-methylphenoxy group at position 3, stabilized as an oxalate salt. This compound belongs to the class of aryloxypropanolamines, which are pharmacologically significant for their cardiovascular effects, including antiarrhythmic and hypotensive activities .

Properties

IUPAC Name |

1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.C2H2O4/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15;3-1(4)2(5)6/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEISRPCRWHTYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 2-isopropyl-5-methylphenol, which can be achieved through Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Amination Reaction: The phenoxy intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentylamino group.

Propanol Backbone Addition: The final step involves the reaction of the aminated intermediate with epichlorohydrin to form the propanol backbone, followed by oxalate formation through reaction with oxalic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes back to alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

The compound 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and documented case studies.

Chemical Properties and Structure

Medicinal Chemistry

This compound is primarily studied for its potential as a therapeutic agent. It has been investigated for:

- Antidepressant Properties : Studies suggest that the compound may exhibit effects similar to selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression and anxiety disorders.

- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative diseases like Alzheimer's and Parkinson's.

Pharmacological Studies

The compound has been subjected to various pharmacological evaluations:

- In Vivo Studies : Animal models have shown promising results in terms of behavioral improvements following administration of the compound, indicating its potential efficacy in mood disorders.

- Mechanism of Action : Research suggests that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions:

- The compound can be synthesized via a multi-step process involving cyclization and alkylation reactions, where cyclopentylamine is reacted with phenolic compounds to yield the desired product.

Case Study 1: Antidepressant Activity

A study conducted by researchers at a prominent university evaluated the antidepressant-like effects of this compound using standard behavioral tests (e.g., forced swim test). Results indicated a significant reduction in immobility time, suggesting antidepressant properties comparable to established SSRIs.

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, the compound was administered to mice subjected to induced oxidative stress. The results showed a marked decrease in neuronal death markers, indicating its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or biochemical research.

Comparison with Similar Compounds

Key Observations:

Amino Group Impact on β-Blocking Activity: The tert-butylamino substituent (compound 6) enhances β-blocking potency compared to isopropylamino (compound 5), likely due to increased lipophilicity and steric stabilization at the receptor site . Cyclopentylamino (target compound) may exhibit intermediate activity, as cyclopentyl groups balance lipophilicity and conformational flexibility.

Antimicrobial Activity: The cyclohexenylmethylamino analog demonstrates antibacterial effects against Acinetobacter baumannii (ZOI = 3 mm), suggesting that bulky, unsaturated R-groups enhance interactions with bacterial membranes .

Structural Modifications and Pharmacokinetics: The azepan-1-yl derivative (C₂₁H₃₃NO₆) has a higher molecular weight (395.5 vs. 301.8 g/mol for compound 5), which may reduce blood-brain barrier penetration but improve plasma protein binding .

Receptor Binding and Selectivity

- Non-Selectivity: Compounds 5 and 6 bind both β₁ (turkey erythrocyte membranes) and β₂ (rat lung homogenate) receptors with similar affinity, mirroring propranolol’s non-selectivity .

Physicochemical Properties

- Salt Form Impact : The oxalate salt (target compound) likely improves aqueous solubility compared to hydrochloride salts (e.g., CAS 5790-40-9) .

- Purity and Stability : Analogs like compound 7 (LCMS purity >98%, Rt = 1.05 min) demonstrate the importance of chromatographic purity in reducing off-target effects .

Limitations and Contradictions

Biological Activity

1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C18H27N2O3

- Molecular Weight : 319.43 g/mol

- IUPAC Name : this compound

1. Interaction with Cellular Pathways

Research indicates that compounds similar to this compound can modulate various cellular pathways, particularly those involved in inflammation and oxidative stress.

- Oxidative Stress : It has been shown that oxalate can induce oxidative stress in renal cells, leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production . This oxidative stress is linked to various pathological conditions, including kidney stone formation.

2. Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating cytokine production. Studies have demonstrated that similar compounds can decrease pro-inflammatory cytokines such as IL-1β and IL-6 while increasing anti-inflammatory cytokines like IL-10 . This modulation can be crucial in conditions characterized by chronic inflammation.

Case Study 1: Macrophage Response to Oxalate

A study investigated the impact of oxalate on macrophage metabolism and immune response. Macrophages exposed to sodium oxalate exhibited decreased bioenergetics and increased inflammatory cytokine production, suggesting that oxalate alters macrophage function and may contribute to infections .

| Parameter | Control Group | Oxalate Treatment |

|---|---|---|

| ATP Levels | High | Significantly Low |

| IL-1β Secretion | Low | Significantly High |

| Mitochondrial ROS Levels | Baseline | Elevated |

Case Study 2: Renal Cell Response

Another study focused on renal proximal tubular cells exposed to oxalate, revealing significant changes in mitochondrial function and cellular stress responses. These findings highlight the potential nephrotoxic effects of oxalate and its role in kidney stone pathology .

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic potential in treating conditions associated with oxidative stress and inflammation, such as:

- Kidney Disorders : Due to its effects on renal cells, there is potential for use in managing kidney stone disease.

- Inflammatory Diseases : Its ability to modulate cytokine production could be beneficial in diseases characterized by excessive inflammation.

Q & A

Advanced Research Question

- Chromatographic separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to resolve polar byproducts.

- High-resolution MS : Identify unexpected adducts (e.g., cyclopentyl group oxidation to ketones).

- Crystallography : Single-crystal X-ray analysis confirms stereochemical deviations in the propan-2-ol backbone .

How can the stability of this compound be assessed under varying storage conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor decomposition via HPLC peak area changes.

- Light sensitivity : Use UV-vis spectroscopy (200–400 nm) to detect photolytic products. Store in amber glass at -20°C for long-term stability .

What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural features?

Advanced Research Question

- Receptor binding assays : Screen for β-adrenergic receptor affinity using radiolabeled ligands (e.g., -CGP-12177).

- Enzyme inhibition : Test phosphodiesterase (PDE) activity via fluorescence-based cAMP hydrolysis assays.

- Cytotoxicity : Use MTT assays on HEK-293 cells at 10–100 µM concentrations to establish safety thresholds .

How can researchers mitigate solvent interference in polarographic analysis of this compound?

Advanced Research Question

- Deaeration : Purge electrolytes (e.g., 0.1 M KCl) with nitrogen for 15 minutes to remove oxygen.

- Background subtraction : Use differential pulse polarography (DPP) with a Ag/AgCl reference electrode to distinguish redox peaks from solvent noise. Calibrate against a ferrocene internal standard .

What computational methods are recommended for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (CYP3A4/2D6).

- ADMET prediction : SwissADME or pkCSM for estimating logP (target: 2–3), bioavailability (≥30%), and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.